molecular formula C11H13ClN2O3 B1412497 1-(2-Chloro-6-nitrophenyl)-4-piperidinol CAS No. 1968605-72-2

1-(2-Chloro-6-nitrophenyl)-4-piperidinol

Cat. No. B1412497
CAS RN: 1968605-72-2
M. Wt: 256.68 g/mol
InChI Key: HKUQMVMJDRLOSA-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrophenyl)-4-piperidinol (also known as CNP) is a synthetic organic compound that has been used in various scientific research applications. CNP is a white crystalline solid with a melting point of 146°C and a boiling point of 284°C. It is soluble in both ethanol and water, and is stable under normal conditions. CNP has been studied for its biochemical and physiological effects, and its many applications in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(2-Chloro-6-nitrophenyl)-4-piperidinol and its derivatives are pivotal in the synthesis of complex molecules. Studies illustrate their roles in generating a wide array of compounds such as pyridazine derivatives, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, highlighting the versatility of these compounds in synthetic organic chemistry (Abdallah et al., 2007). These reactions are instrumental in constructing molecular frameworks with potential applications in materials science and drug development.

Biological Applications

Certain 4-piperidinol derivatives have been synthesized and tested for cytotoxicity against human hepatoma and breast cancer cell lines. The modifications in the aryl part of these molecules, such as the introduction of different phenyl groups, have shown varying degrees of cytotoxic potency, suggesting that these compounds can serve as model compounds for further studies in cancer research (Kucukoglu et al., 2015).

Material Science and Photophysical Properties

The structural and photophysical properties of certain nitrophenyl-piperidinol compounds have been explored, demonstrating their potential as non-linear optical chromophores. The chair conformation of the piperidinol ring and the coplanarity with the nitrophenyl ring system contribute to the molecular stacking and hydrogen bonding, which are critical for their optical properties (Tomlin et al., 1996).

Mechanism of Action

The mechanism of action of “1-(2-Chloro-6-nitrophenyl)-4-piperidinol” is not clear due to the lack of specific information .

Future Directions

The future directions for “1-(2-Chloro-6-nitrophenyl)-4-piperidinol” are not clear due to the lack of specific information .

properties

IUPAC Name

1-(2-chloro-6-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-9-2-1-3-10(14(16)17)11(9)13-6-4-8(15)5-7-13/h1-3,8,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUQMVMJDRLOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-nitrophenyl)-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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